- Preparation of N-(hetero)arylpyrrolidine derivatives of pyrazol-4-ylpyrrolo[2,3-d]pyrimidines and pyrrol-3-ylpyrrolo[2,3-d]pyrimidines as janus kinase JAK1 inhibitors., World Intellectual Property Organization, , ,

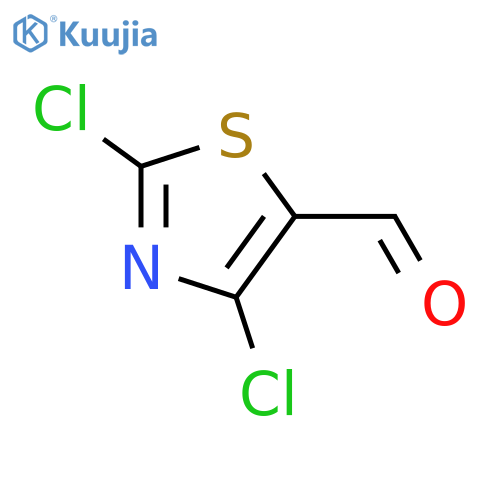

Cas no 92972-48-0 (2,4-dichloro-1,3-thiazole-5-carbaldehyde)

92972-48-0 structure

Nombre del producto:2,4-dichloro-1,3-thiazole-5-carbaldehyde

Número CAS:92972-48-0

MF:C4HCl2NOS

Megavatios:182.027837514877

MDL:MFCD00793013

CID:61594

PubChem ID:1488672

2,4-dichloro-1,3-thiazole-5-carbaldehyde Propiedades químicas y físicas

Nombre e identificación

-

- 2,4-Dichloro-5-thiazolecarboxaldehyde

- 2,4-Dichlorothiazole-5-carboxaldehyde

- 2,4-dichloro-1,3-thiazole-5-carbaldehyde

- 2,4-DICHLORO-1,3-THIAZOLE-5-CARBOXALDEHYDE

- 2,4-Dichloro-5-formylthiazole

- 2,4-dichlorothiazole-5-carbaldehyde

- 5-Thiazolecarboxaldehyde, 2,4-dichloro-

- 2,4-Dichloro-thiazole-5-carbaldehyde

- 2,4-dichloro-5-thiazole-carboxaldehyde

- PubChem18196

- C4HCl2NOS

- KSC488I9F

- AMOT0270

- THI063

- CFEKBKCGPASOFI-UHFFFAOYSA-N

- EBD217748

- 2,4-Dichloro-5-thiazolecarboxaldehyde (ACI)

- CS-W017137

- DB-019896

- AKOS000117274

- 2,4-DICHLOROTHIAZOL-5-CARBOXALDEHYDE

- J-507195

- SY014077

- BCP9000072

- AB07132

- Z56968874

- SCHEMBL859722

- 2,4-Dichlorothiazole-5-carboxaldehyde;

- MFCD00793013

- 92972-48-0

- STL299797

- EN300-07215

- 2,4-dichloro-thiazole-5-carboxaldehyde

- ALBB-026986

- AC-24709

- 2 pound not4-Dichloro-5-thiazolecarboxaldehyde

- 9L-743

- 2,4-Dichlorothiazole-5-carboxaldehyde, 97%

- DTXSID70363391

- F2124-0686

-

- MDL: MFCD00793013

- Renchi: 1S/C4HCl2NOS/c5-3-2(1-8)9-4(6)7-3/h1H

- Clave inchi: CFEKBKCGPASOFI-UHFFFAOYSA-N

- Sonrisas: O=CC1=C(Cl)N=C(Cl)S1

Atributos calculados

- Calidad precisa: 180.91600

- Masa isotópica única: 180.9155902 g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 9

- Cuenta de enlace giratorio: 1

- Complejidad: 123

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Carga superficial: 0

- Recuento de constructos de variantes mutuas: nothing

- Superficie del Polo topológico: 58.2

- Peso molecular: 182.03

- Xlogp3: 2.7

Propiedades experimentales

- Color / forma: Solid

- Denso: 1.69

- Punto de fusión: 47-53 °C

- Punto de ebullición: 180°C at 760 mmHg

- Punto de inflamación: Fahrenheit: >230 ° f

Celsius: >110 ° c - índice de refracción: 1.649

- PSA: 58.20000

- Logp: 2.26240

2,4-dichloro-1,3-thiazole-5-carbaldehyde Información de Seguridad

-

Símbolo:

- Palabra de señal:Danger

- Instrucciones de peligro: H301,H319

- Declaración de advertencia: P301+P310,P305+P351+P338

- Número de transporte de mercancías peligrosas:UN 2811 6.1/PG 3

- Wgk Alemania:3

- Código de categoría de peligro: 22-36

- Instrucciones de Seguridad: S26-S36/37/39

-

Señalización de mercancías peligrosas:

- Condiciones de almacenamiento:2-8 °C

- Términos de riesgo:R36/37/38

- Nivel de peligro:6.1

2,4-dichloro-1,3-thiazole-5-carbaldehyde Datos Aduaneros

- Código HS:2934100090

- Datos Aduaneros:

China Customs Code:

2934100090Overview:

2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to

Summary:

2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

2,4-dichloro-1,3-thiazole-5-carbaldehyde PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM111055-25g |

2,4-dichlorothiazole-5-carbaldehyde |

92972-48-0 | 97% | 25g |

$262 | 2023-02-16 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R053071-250mg |

2,4-dichloro-1,3-thiazole-5-carbaldehyde |

92972-48-0 | 97% | 250mg |

¥27 | 2024-05-20 | |

| abcr | AB275171-1 g |

2,4-Dichlorothiazol-5-carboxaldehyde, 98%; . |

92972-48-0 | 98% | 1g |

€76.00 | 2023-04-26 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H50456-250mg |

2,4-Dichlorothiazole-5-carboxaldehyde, 96% |

92972-48-0 | 96% | 250mg |

¥1309.00 | 2023-05-10 | |

| abcr | AB275171-5 g |

2,4-Dichlorothiazol-5-carboxaldehyde, 98%; . |

92972-48-0 | 98% | 5g |

€152.50 | 2023-04-26 | |

| Apollo Scientific | OR103038-25g |

2,4-Dichloro-1,3-thiazole-5-carboxaldehyde |

92972-48-0 | 95% | 25g |

£345.00 | 2025-02-19 | |

| TRC | D435925-1g |

2,4-Dichloro-5-thiazolecarboxaldehyde |

92972-48-0 | 1g |

$ 115.00 | 2023-09-07 | ||

| TRC | D435925-250mg |

2,4-Dichloro-5-thiazolecarboxaldehyde |

92972-48-0 | 250mg |

$ 64.00 | 2023-09-07 | ||

| Chemenu | CM111055-5g |

2,4-dichlorothiazole-5-carbaldehyde |

92972-48-0 | 97% | 5g |

$77 | 2023-02-16 | |

| Apollo Scientific | OR103038-1g |

2,4-Dichloro-1,3-thiazole-5-carboxaldehyde |

92972-48-0 | 95% | 1g |

£74.00 | 2025-02-19 |

2,4-dichloro-1,3-thiazole-5-carbaldehyde Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Phosphorus oxychloride ; 0 °C; 0 °C → rt; 1 h, rt; 1 h, 85 °C; 3.5 h, 115 °C; 115 °C → rt

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: Phosphorus oxychloride

Referencia

- Phenyl thiazolyl urea and carbamate derivatives as new inhibitors of bacterial cell-wall biosynthesis, Bioorganic & Medicinal Chemistry Letters, 2004, 14(1), 235-238

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Phosphorus oxychloride ; 1 h, rt; 1 h, 80 - 90 °C; 4 h, 90 °C → reflux

Referencia

- Synthesis of a new [3-(4-chlorophenyl)-4-oxo-1, 3-thiazolidin-5-ylidene]acetic acid derivative, Molbank, 2020, (3),

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 6 h, reflux; reflux → rt

Referencia

- Synthesis and characterization of some new 1,4-dihydropyridine derivatives containing dichlorothiazolyl substituents, Asian Journal of Chemistry, 2007, 19(4), 2521-2526

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: Phosphorus oxychloride

Referencia

- Design and development of novel thiazole-sulfonamide derivatives as a protective agent against diabetic cataract in Wistar rats via inhibition of aldose reductase, Heterocyclic Communications, 2021, 27(1), 63-70

Synthetic Routes 6

Condiciones de reacción

1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 6 h, reflux; reflux → rt

Referencia

- Synthesis and characterization of novel 1,3,4-oxadiazole derivatives containing a 5-(2,4-dichlorothiazole) substituent, Asian Journal of Chemistry, 2009, 21(2), 1645-1647

Synthetic Routes 7

Condiciones de reacción

1.1 Reagents: Phosphorus oxychloride ; 6 h, reflux

Referencia

- The synthesis and characterization of new asymmetrical dihydropyridine derivatives containing a 2,4-dichloro-5-thiazolyl substituent, Phosphorus, 2006, 181(10), 2435-2444

Synthetic Routes 8

Condiciones de reacción

1.1 Reagents: Phosphorus oxychloride ; 5 - 10 °C; 1 h, rt; rt → 90 °C; 1 h, 80 - 90 °C; 8 h, 120 °C; cooled

1.2 Solvents: Water ; cooled

1.2 Solvents: Water ; cooled

Referencia

- Synthesis, characterization and antioxidant property of novel series of thiazole based chalcones carrying thiophene/furan derivatives, Indian Journal of Heterocyclic Chemistry, 2016, 26(1-2), 69-74

Synthetic Routes 9

Condiciones de reacción

1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 20 min, 100 °C

Referencia

- Preparation of pyrimidine-thiazolidinone derivatives for the treatment and prevention type-2 diabetes and other diseases, United States, , ,

2,4-dichloro-1,3-thiazole-5-carbaldehyde Raw materials

2,4-dichloro-1,3-thiazole-5-carbaldehyde Preparation Products

2,4-dichloro-1,3-thiazole-5-carbaldehyde Literatura relevante

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902

-

Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

92972-48-0 (2,4-dichloro-1,3-thiazole-5-carbaldehyde) Productos relacionados

- 209915-48-0(5-Thiazolemethanol, 2-chloro-, hydrochloride)

- 1003-60-7(2-methyl-1,3-thiazole-5-carbaldehyde)

- 848567-70-4((2-Chlorothiazol-5-yl)methyl 2-chlorothiazole-5-carboxylate)

- 2049-05-0(5-THIAZOLECARBONYL CHLORIDE, 2-CHLORO-4-METHYL-)

- 1246501-29-0((2-chloro-1,3-thiazol-5-yl)methanethiol)

- 145383-88-6(5-Thiazolecarboxaldehyde, 4-chloro-, oxime)

- 1003-32-3(Thiazole-5-carboxyaldehyde)

- 129865-59-4(Methanone, (2-chloro-5-thiazolyl)phenyl-)

- 915125-09-6(GLYCINE, N-[(2-CHLORO-5-THIAZOLYL)CARBONYL]-)

- 848567-67-9(THIAZOLE, 5,5'-[OXYBIS(METHYLENE)]BIS[2-CHLORO-)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:92972-48-0)2,4-dichloro-1,3-thiazole-5-carbaldehyde

Pureza:99%/99%/99%

Cantidad:50.0g/100.0g/250.0g

Precio ($):185.0/351.0/843.0